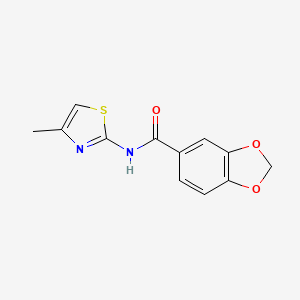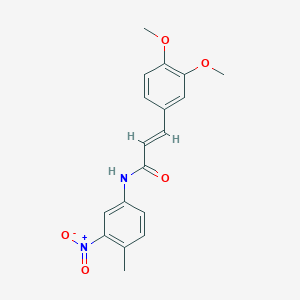![molecular formula C19H20FNO4 B5535991 N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)
N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide belongs to a class of organic compounds known for their varied biological activities and potential applications in pharmaceuticals and materials science. Compounds within this family often exhibit interesting chemical, physical, and biological properties due to the presence of the chromanecarboxamide core, a fluorophenoxy group, and methoxy substitutions.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, starting from basic aromatic building blocks. Key steps may include halogenation, etherification, and amidation reactions. For example, the synthesis of related fluorophenyl-containing compounds has been demonstrated through nitro substitution by the fluorine anion, followed by further functionalization (García et al., 2014)(García et al., 2014).
Molecular Structure Analysis
The molecular structure of N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide would feature several key functional groups: a fluorophenoxy group, which could influence electronic distribution and molecular polarity; a methoxy group, which may affect hydrogen bonding and solubility; and the chromanecarboxamide core, important for the molecule's 3D conformation and potential biological interactions. Studies on similar compounds highlight the importance of these groups in determining molecular conformation and interaction capabilities (Dey et al., 2021)(Dey et al., 2021).
Applications De Recherche Scientifique
Development of Novel Imaging Agents : A study by Lang et al. (1999) focused on synthesizing fluorinated derivatives of a known compound for use as imaging agents. These compounds were evaluated in animal models to compare their biological properties, suggesting a potential avenue for the development of new imaging agents that could be applied to the structural moiety (Lang et al., 1999).
Investigating Intracellular pH : Rhee et al. (1995) modified the 2-aminophenol group, a common building block for cationic indicators, to create a series of pH-sensitive probes. This approach could be relevant for designing new probes for biological research using the core structure of the compound (Rhee et al., 1995).
Exploring Kinase Inhibitors for Cancer Therapy : Schroeder et al. (2009) identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily, demonstrating their efficacy in a gastric carcinoma model. This highlights the potential for developing targeted therapies using similar chemical frameworks (Schroeder et al., 2009).
Serotonin Receptor Imaging in Neurodegenerative Diseases : Kepe et al. (2006) used a fluorinated compound as a molecular imaging probe to study serotonin 1A receptors in Alzheimer's disease patients. This application could be explored with "N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide" or its derivatives for neuroimaging purposes (Kepe et al., 2006).
Propriétés
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4/c1-23-17-8-4-5-13-11-14(12-25-18(13)17)19(22)21-9-10-24-16-7-3-2-6-15(16)20/h2-8,14H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVRYWMURLPFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCCOC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)
![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)
![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)
![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)


![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)